![molecular formula C5H9N3O2 B2936901 3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 135302-10-2](/img/structure/B2936901.png)
3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Molecular and Electronic Properties
- Study 1: Research on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, a category that includes the compound of interest, explored their molecular, electronic, nonlinear optical properties, and spectroscopic properties. This study provided insights into the electronic properties using methods like DFT/B3LYP and DFT/B3PW91, revealing parameters such as ionization potential, electron affinity, and more. The research is significant for understanding the electronic behavior of these compounds (Beytur & Avinca, 2021).
Antiproliferative Activities
- Study 2: The stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, which are structurally related to the target compound, was conducted. These compounds exhibited antiproliferative activities against various malignant human cell lines, highlighting their potential in cancer research (Kiss et al., 2019).
Synthesis and Antimicrobial Activities
- Study 4: This research involved the synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound . These compounds displayed good or moderate antimicrobial activities against test microorganisms, emphasizing their relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
- Study 6: A study focusing on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which are structurally related to the target compound, evaluated their anticancer activity. This research is crucial for understanding the potential of these compounds in cancer treatment (Bekircan et al., 2008).
Antioxidant Activity and Physicochemical Properties
- Study 7: A study synthesized new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their potential in vitro antioxidant activities. This research provides valuable insights into the antioxidant properties of these compounds, which can be beneficial in various fields including medicinal chemistry and biochemistry (Yüksek et al., 2015).
Corrosion Inhibition
- Study 17: The study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole's effectiveness in inhibiting mild steel corrosion in hydrochloric acid medium demonstrates the potential application of such compounds in corrosion control. The results showed significant inhibition efficiency, making it relevant in materials science and engineering (Bentiss et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8-4(3-10-2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVPJIMOYCTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
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